molecular formula C25H28N4O4 B4519481 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4519481
M. Wt: 448.5 g/mol
InChI Key: JZQCSZVCWUGKBI-UHFFFAOYSA-N
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Description

This compound is a pyridazin-3(2H)-one derivative characterized by two key substituents:

  • Position 2: A 2-oxoethyl chain linked to a 4-benzylpiperazine group, which introduces a bulky, nitrogen-rich moiety that may enhance receptor-binding affinity.

The pyridazinone core is a privileged structure in medicinal chemistry, often associated with bioactivity against enzymes like phosphodiesterases (PDEs) or receptors such as formyl peptide receptors (FPRs) .

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-32-22-10-8-20(16-23(22)33-2)21-9-11-24(30)29(26-21)18-25(31)28-14-12-27(13-15-28)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQCSZVCWUGKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related pyridazin-3(2H)-one derivatives:

Compound Name (Source) Position 2 Substituent Position 6 Substituent Key Biological Activity Structural Insights
Target Compound 2-(4-Benzylpiperazin-1-yl)-2-oxoethyl 3,4-Dimethoxyphenyl Not explicitly reported Bulky piperazine group may enhance CNS penetration
6-Morpholin-4-yl analog () 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl Morpholin-4-yl Not reported Fluorophenylpiperazine may improve selectivity
6-(3,4-Dimethoxyphenyl)-2-piperidin-4-yl () Piperidin-4-yl 3,4-Dimethoxyphenyl Antitrypsin research Simplified substituent at C2 reduces steric hindrance
Antiviral analog () 2-(4-Fluorophenyl)-2-oxoethyl Methyl, 4-methylbenzyl at C5 Antiviral Fluorophenyl group enhances lipophilicity
Anti-inflammatory analog () 4-Methylphenyl Dihydro structure at C4/C6 Anti-inflammatory (IC50: 11.6 μM) Simpler structure with moderate potency

Key Observations:

Position 2 Modifications: The benzylpiperazine-oxoethyl group in the target compound introduces a larger, more polar moiety compared to piperidin-4-yl () or 4-methylphenyl (). This may influence binding to targets requiring extended hydrophobic interactions (e.g., GPCRs or PDEs) .

Position 6 Modifications :

  • The 3,4-dimethoxyphenyl group (target compound, ) provides electron-donating methoxy groups, which may enhance π-π stacking interactions compared to morpholinyl () or methylbenzyl () groups.
  • Morpholinyl substituents () improve solubility but may reduce membrane permeability .

Biological Activity Trends: Antiviral activity in correlates with fluorophenyl and methylbenzyl groups, suggesting hydrophobic interactions are critical for viral protease inhibition . Anti-inflammatory activity in highlights the efficacy of simpler pyridazinones, though the target compound’s complex substituents may offer higher specificity .

Structural and Computational Insights

  • Crystallographic Data: A related compound () with a morpholinyl and fluorophenylpiperazine substituent crystallizes in a triclinic system (space group P1), with unit cell parameters $a = 8.9168 \, \text{Å}, b = 10.7106 \, \text{Å}, c = 13.5147 \, \text{Å}$. This suggests a compact, planar pyridazinone core with substituents adopting staggered conformations to minimize steric clashes .
  • Computational Modeling : Molecular docking studies (implied in ) indicate that the 3,4-dimethoxyphenyl group forms hydrogen bonds with catalytic residues in antitrypsin targets, while the benzylpiperazine moiety occupies hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

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